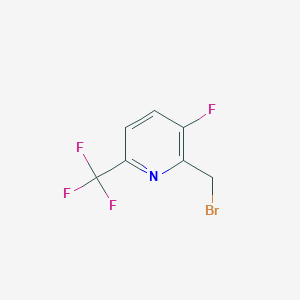

2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3BrF4N It is a pyridine derivative that contains bromomethyl, fluoro, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-6-(trifluoromethyl)pyridine. One common method is to react 3-fluoro-6-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces the bromomethyl group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality

Biologische Aktivität

2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with bromine and fluorine atoms, enhancing its lipophilicity and reactivity. The presence of the trifluoromethyl group is particularly noteworthy, as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that halogenated pyridines can exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have demonstrated enhanced activity against various bacterial strains due to their ability to disrupt bacterial membranes or inhibit enzyme activity. The specific activity of this compound against different microbial species remains an area for further investigation.

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. Research into structurally related compounds has revealed that substitutions at specific positions on the pyridine ring can lead to increased cytotoxicity against cancer cell lines. For example, studies on similar fluorinated pyridines have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess anticancer potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Key factors influencing its efficacy include:

- Position of Substituents : The arrangement of bromine and fluorine atoms affects the compound's interaction with biological targets.

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.

- Electrophilic Nature : The presence of halogens may contribute to electrophilic interactions with nucleophilic sites in proteins or nucleic acids.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of biologically active compounds. Its unique structural features allow it to interact with specific molecular targets, making it valuable in drug discovery and development. Notable applications include:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated pyridine derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer therapy .

- Receptor Modulation: It may influence receptor activities leading to altered cellular responses, which is crucial for developing new therapeutic agents.

Agrochemicals

The compound is also significant in agrochemical applications. It serves as an intermediate in the production of various pesticides and fungicides, such as picoxystrobin, which is used in agriculture to protect crops from fungal diseases . The trifluoromethyl group enhances the compound's lipophilicity and stability, making it effective for agricultural use.

Material Science

In material science, this compound is explored for its potential in developing specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance characteristics.

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The presence of both bromine and trifluoromethyl groups contributes to its biological activity by enhancing membrane permeability and binding affinity to target proteins.

Case Studies

- Fluorinated Peptoid-Based Histone Deacetylase Inhibitors:

- Industrial Production Processes:

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMIXDZTJHELEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.